4-Methylbenzotriazole-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

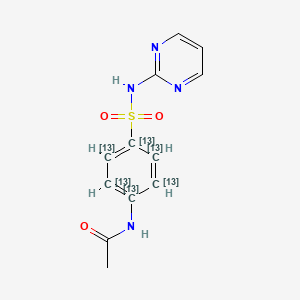

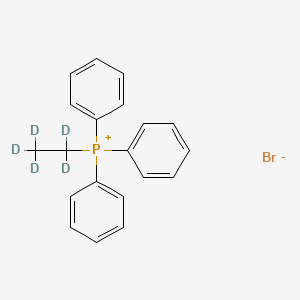

4-Methylbenzotriazole-d3 is a derivative of benzotriazole . It is used as a corrosion inhibitor and can be used in metabolic studies to trace the fate of 4-Methylbenzotriazole-d3 in biological systems . It is also categorized as a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of 4-Methylbenzotriazole-d3 is C7H4D3N3 . The molecular weight is 136.17 . Unfortunately, the specific structure of 4-Methylbenzotriazole-d3 is not provided in the search results.Scientific Research Applications

Monitoring Environmental Contaminants : Carpinteiro et al. (2016) assessed a method combining polar organic chemical integrative samplers (POCIS) and ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for determining corrosion inhibitors like benzotriazole and methylbenzotriazole in river water. They evaluated 4-Methylbenzotriazole-d3 as a potential performance reference compound (PRC) for monitoring environmental contaminants (Carpinteiro et al., 2016).

Corrosion Inhibition and Environmental Impact : Dummer (2014) reviewed the use, corrosion inhibition capabilities, and environmental impact of 4-Methylbenzotriazole (MeBT), highlighting its poor biodegradability and persistence in the environment. The paper underscores concerns about its removal from water supplies and potential long-term effects (Dummer, 2014).

Toxicity Studies : Pillard et al. (2001) compared the toxicity of benzotriazole and its derivatives, including 4-Methylbenzotriazole, to aquatic species. This study is significant in understanding the environmental and ecological impact of these compounds (Pillard et al., 2001).

Phototransformation and Environmental Degradation : Liu et al. (2021) studied the phototransformation of 5-Methylbenzotriazole under UV irradiation, which is relevant for understanding the environmental degradation pathways of similar compounds like 4-Methylbenzotriazole (Liu et al., 2021).

Sorption Behavior on Activated Carbon : Ababneh et al. (2019) explored the sorption behavior of benzotriazoles, including methylbenzotriazole isomers, on granular activated carbon. This research is crucial for understanding how these compounds interact with treatment processes in water treatment facilities (Ababneh et al., 2019).

Quantum Chemical Study of Corrosion Inhibitors : Gece and Bilgiç (2009) conducted a quantum chemical study of various cyclic nitrogen compounds, including benzotriazole derivatives, as corrosion inhibitors. This study provides insights into the molecular basis of the corrosion inhibition properties of these compounds (Gece & Bilgiç, 2009).

Determination in Aqueous Matrices : Carpinteiro et al. (2012) developed a method for the simultaneous determination of benzotriazoles, including 4-Methylbenzotriazole, in aqueous matrices. This research is important for environmental monitoring and assessment (Carpinteiro et al., 2012).

Safety And Hazards

4-Methylbenzotriazole-d3 is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Damage/Irritation (Category 2A), Hazardous to the Aquatic Environment, Acute Hazard (Category 3), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed or inhaled, causes skin and eye irritation, and is harmful to aquatic life .

properties

IUPAC Name |

4-(trideuteriomethyl)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzotriazole-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)

![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/no-structure.png)

![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)